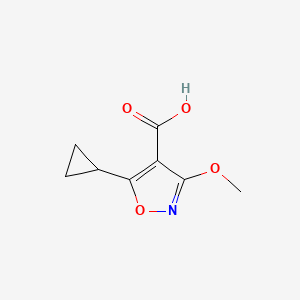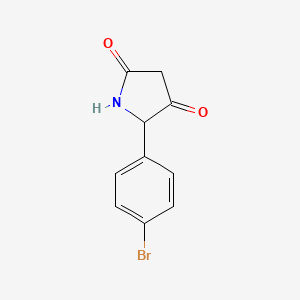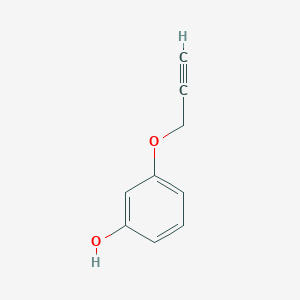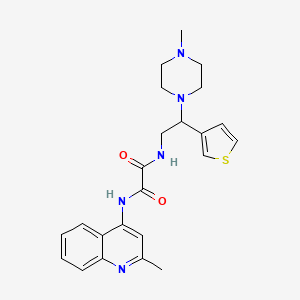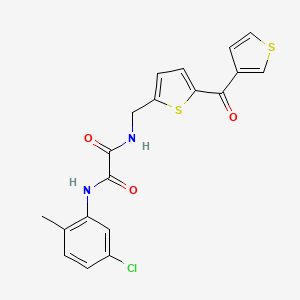
N1-(5-chloro-2-methylphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-chloro-2-methylphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H15ClN2O3S2 and its molecular weight is 418.91. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-methylphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-methylphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Copper-Catalyzed Coupling Reactions
Copper-catalyzed coupling reactions have been shown to effectively utilize (hetero)aryl chlorides and amides, potentially including compounds structurally similar to the one you're interested in. These reactions are significant for the formation of carbon-nitrogen bonds, foundational in pharmaceutical and material sciences. The Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide system demonstrates the utility in coupling a wide array of functionalized (hetero)aryl chlorides with aromatic and aliphatic primary amides, yielding good to excellent results. This method's adaptability suggests potential for synthesizing a variety of compounds for scientific research applications (De, Yin, & Ma, 2017).
Novel Synthetic Approaches to Oxalamides
Research into novel synthetic pathways for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides demonstrates the versatility of these compounds in synthesizing anthranilic acid derivatives and oxalamides. Such methodologies afford high yields and operation simplicity, pointing to oxalamides' potential in diverse research applications, from material science to pharmaceuticals (Mamedov et al., 2016).
Anti-Tumor Activities of Thiophene Derivatives
The synthesis and evaluation of thiophene derivatives for anti-tumor activities provide a framework for utilizing thiophene and oxalamide functionalities in drug discovery. Compounds synthesized through the reaction of thiophene derivatives have shown promising activities against hepatocellular carcinoma cell lines, highlighting the potential of such compounds in cancer research (Gomha, Edrees, & Altalbawy, 2016).
Insecticidal Activity of Anthranilic Diamides
The development of anthranilic diamides analogs featuring thiophene and oxadiazole rings has opened new avenues in agricultural sciences, particularly in pest control. These compounds exhibit potent insecticidal activities, underscoring the potential applications of similar chemical structures in developing new pesticides (Qi et al., 2014).
Molecular Structure and Polymorphism
Studies exploring the molecular structure and polymorphism of compounds with thiophene carbonitrile and N-oxides offer insights into the physical and chemical properties of similar compounds. Such research is vital in materials science, particularly for understanding the solid-state properties that influence compound applications in electronics and photonics (Smith, Xu, & Raftery, 2006).
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S2/c1-11-2-3-13(20)8-15(11)22-19(25)18(24)21-9-14-4-5-16(27-14)17(23)12-6-7-26-10-12/h2-8,10H,9H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYYXEFJVKCLJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-methylphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

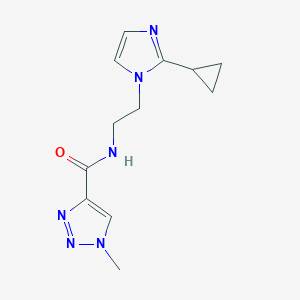
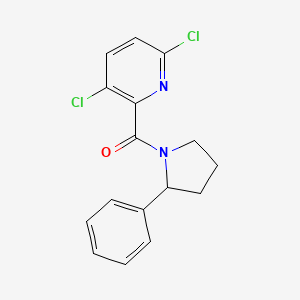
![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2961760.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2961761.png)
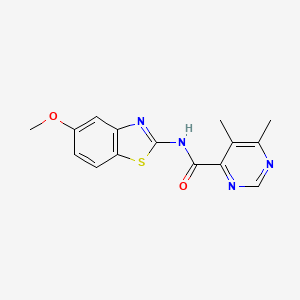

![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-N,N-dimethylaniline](/img/structure/B2961764.png)
![(E)-N-(benzo[d]thiazol-2-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2961769.png)
